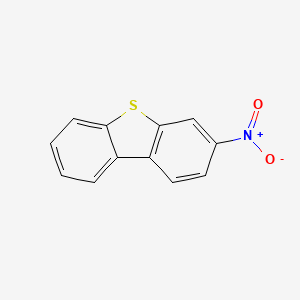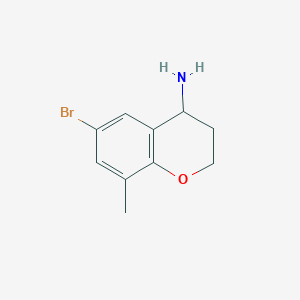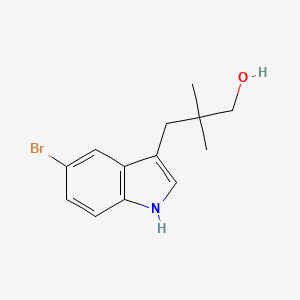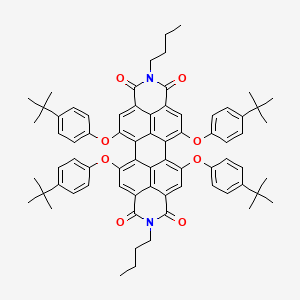
3-Nitrodibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrodibenzothiophene is an aromatic compound that belongs to the class of nitro-substituted dibenzothiophenes It is characterized by the presence of a nitro group (-NO2) attached to the third position of the dibenzothiophene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Nitrodibenzothiophene can be synthesized through the nitration of dibenzothiophene. The process typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. For example, one method involves maintaining the reaction mixture at 0°C and slowly adding a 70% nitric acid solution dropwise, followed by stirring below 5°C for 1 hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound-5-oxide.
Reduction: 3-Aminodibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitrodibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration reactions.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-nitrodibenzothiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to oxidative stress and the formation of reactive oxygen species, which can affect cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitrodibenzothiophene
- 4-Nitrodibenzothiophene
- 3,7-Dinitrodibenzothiophene
Comparison: 3-Nitrodibenzothiophene is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergoFor example, 2-nitrodibenzothiophene may have different reactivity in substitution reactions due to the position of the nitro group .
Eigenschaften
CAS-Nummer |
94764-55-3 |
|---|---|
Molekularformel |
C12H7NO2S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
3-nitrodibenzothiophene |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H |
InChI-Schlüssel |
ZPEZGWPZHITXSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)




![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)




